molecular formula C22H38ClN3O3 B13743210 Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride CAS No. 2001-84-5

Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride

Cat. No.: B13743210
CAS No.: 2001-84-5
M. Wt: 428.0 g/mol
InChI Key: AMNNTMQAMRSQRA-UHFFFAOYSA-N
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Description

Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an octyl group, a diethylaminoethyl group, and a carbamoyl group, all linked to a carbanilate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride typically involves the reaction of octyl chloroformate with 2-(diethylamino)ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl-[2-[[2-(octoxycarbonylamino)benzoyl]amino]ethyl]azanium chloride
  • O-[2-(diethylamino)ethyl] benzhydrylthiocarbamate hydrochloride

Uniqueness

Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it offers enhanced solubility, stability, and reactivity, making it a valuable tool in various research and industrial applications .

Properties

CAS No.

2001-84-5

Molecular Formula

C22H38ClN3O3

Molecular Weight

428.0 g/mol

IUPAC Name

diethyl-[2-[[2-(octoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride

InChI

InChI=1S/C22H37N3O3.ClH/c1-4-7-8-9-10-13-18-28-22(27)24-20-15-12-11-14-19(20)21(26)23-16-17-25(5-2)6-3;/h11-12,14-15H,4-10,13,16-18H2,1-3H3,(H,23,26)(H,24,27);1H

InChI Key

AMNNTMQAMRSQRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)NC1=CC=CC=C1C(=O)NCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

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